molecular formula C20H21N3O4S B3820304 1-phenyl-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione

1-phenyl-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione

Cat. No. B3820304
M. Wt: 399.5 g/mol
InChI Key: SABICFKQWDLUMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as PPS, and it has been shown to have a variety of biochemical and physiological effects that make it a valuable tool for researchers in a number of different fields.

Mechanism of Action

The mechanism of action of PPS is not fully understood, but it is thought to involve the inhibition of specific enzymes and the disruption of cellular signaling pathways. This compound has been shown to bind to specific proteins and enzymes, which can alter their activity and lead to changes in cellular function.
Biochemical and Physiological Effects:
PPS has a number of different biochemical and physiological effects, including the inhibition of specific enzymes, the modulation of cellular signaling pathways, and the induction of apoptosis in certain cell types. This compound has also been shown to have anti-inflammatory and anti-tumor effects, which make it a valuable tool for researchers studying these conditions.

Advantages and Limitations for Lab Experiments

One of the major advantages of PPS is its potency as an enzyme inhibitor, which makes it a valuable tool for researchers studying specific pathways and enzymes. However, this compound can also have off-target effects and can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are a number of different future directions for research on PPS, including the development of more specific inhibitors that target specific enzymes and pathways, the exploration of its potential as a therapeutic agent for a variety of different conditions, and the investigation of its effects on different cell types and signaling pathways. Further research is needed to fully understand the mechanism of action of PPS and its potential applications in scientific research.

Scientific Research Applications

PPS has been used in a number of different scientific research applications, including studies of cellular signaling pathways, protein-protein interactions, and enzyme kinetics. This compound has been shown to be a potent inhibitor of a number of different enzymes, including protein kinases and phosphodiesterases, which makes it a valuable tool for researchers studying these pathways.

properties

IUPAC Name

3-[4-(benzenesulfonyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c24-19-15-18(20(25)23(19)16-7-3-1-4-8-16)21-11-13-22(14-12-21)28(26,27)17-9-5-2-6-10-17/h1-10,18H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABICFKQWDLUMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.